(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one
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Overview
Description
(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a dimethoxybenzyl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethoxybenzyl Group: This step involves the reaction of the triazine intermediate with a dimethoxybenzyl halide in the presence of a base.
Attachment of the Methylfuran Moiety: The final step includes the condensation of the intermediate with 5-methylfuran-2-carbaldehyde in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dimethoxybenzyl)-1,2,4-triazin-5(2H)-one
- 3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one
Uniqueness
(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of both the dimethoxybenzyl and methylfuran moieties, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-4-6-13(27-11)10-19-22-18-20-17(24)14(21-23-18)8-12-5-7-15(25-2)16(9-12)26-3/h4-7,9-10H,8H2,1-3H3,(H2,20,22,23,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIXBJOKWULHJ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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